Macrolactin Y

Description

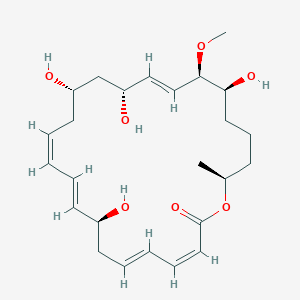

Structure

2D Structure

3D Structure

Properties

CAS No. |

1426299-58-2 |

|---|---|

Molecular Formula |

C25H38O7 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(3Z,5E,8S,9E,11Z,14S,16R,17E,19R,20S,24S)-8,14,16,20-tetrahydroxy-19-methoxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17-pentaen-2-one |

InChI |

InChI=1S/C25H38O7/c1-19-10-9-14-23(29)24(31-2)17-16-22(28)18-21(27)13-7-3-5-11-20(26)12-6-4-8-15-25(30)32-19/h3-8,11,15-17,19-24,26-29H,9-10,12-14,18H2,1-2H3/b6-4+,7-3-,11-5+,15-8-,17-16+/t19-,20+,21-,22-,23-,24+/m0/s1 |

InChI Key |

WZDPGEFEZSUJAT-HSABFKNWSA-N |

SMILES |

CC1CCCC(C(C=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O)OC)O |

Isomeric SMILES |

C[C@H]1CCC[C@@H]([C@@H](/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)OC)O |

Canonical SMILES |

CC1CCCC(C(C=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O)OC)O |

Origin of Product |

United States |

Origin and Production of Macrolactins

Isolation Methodologies from Microbial Cultures

Optimization of Fermentation and Culture Conditions

The yield of microbial secondary metabolites like macrolactins is profoundly influenced by the conditions of fermentation, including the composition of the culture medium and various physical parameters. The optimization of these factors is a critical step in enhancing production for research and potential applications.

The discovery of Macrolactin XY was achieved through the cultivation of Bacillus subtilis sp. 18. mdpi.com The initial growth and production were carried out using International Streptomyces Project Medium 2 (ISP2), a standard medium for the cultivation of actinomycetes and other bacteria. The composition of the seed culture medium and the subsequent fermentation medium is detailed below.

Individual colonies were first propagated in test tubes with ISP2 liquid medium to generate seed cultures. mdpi.com These seed cultures were then used to inoculate the larger fermentation batch. The fermentation was conducted in 500 mL of ISP2 medium, inoculated with a 10% (v/v) seed culture, and incubated for eight days at 28 °C with shaking at 180 rpm. mdpi.com

Table 1: Composition of ISP2 Medium for Macrolactin XY Production

| Component | Concentration (g/L) |

|---|---|

| Malt Extract | 10 |

| Yeast Extract | 4 |

| Glucose | 4 |

This interactive table is based on the standard composition of ISP2 medium used in the study that isolated Macrolactin XY. mdpi.com

While this medium was successful for the initial isolation of Macrolactin XY as part of the OSMAC strategy, detailed studies focusing on the systematic optimization of each media component (e.g., varying carbon and nitrogen sources) to specifically maximize the yield of Macrolactin XY have not been published.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govnih.gov It is a powerful experimental tool for understanding the relationships between several independent variables and one or more response variables. In fermentation, RSM is widely applied to optimize factors such as media components, pH, temperature, and incubation time to enhance metabolite production. nih.govnih.gov

Numerous studies have successfully employed RSM to increase the yield of other macrolactins. For instance, the production of Macrolactin A by Bacillus amyloliquefaciens ESB-2 was increased 2.4-fold after optimizing peptone, medium volume, and temperature using a Box-Behnken design. nih.govnih.gov Similarly, RSM has been used to enhance the production of Macrolactin A from a different Bacillus subtilis strain and Macrolactin D from Paenibacillus polymyxa. nih.govmdpi.comacademax.com

However, a review of the current scientific literature indicates that Response Surface Methodology has not yet been specifically applied to optimize the fermentation conditions for the production of Macrolactin XY.

Orthogonal Experimental Design is a statistical method that allows for the simultaneous study of multiple factors with a minimal number of experiments. aimsciences.org This methodology is based on orthogonal arrays, which ensure that the effects of different factors can be estimated independently and without confounding. sinica.edu.tw It is a highly efficient way to screen for the most influential factors in a process and to determine their optimal levels. In the context of fermentation, an orthogonal design could be used to efficiently test the impact of various nutrients, minerals, and culture parameters on the production of a target compound.

While orthogonal arrays are a powerful tool for process optimization in biotechnology, their specific application for enhancing the production of Macrolactin XY from Bacillus subtilis sp. 18 has not been reported in published research to date.

Response Surface Methodology Applications

OSMAC Strategy for Macrolactin Production

The "One Strain, Many Compounds" (OSMAC) strategy is a cornerstone of modern natural product discovery. This approach is founded on the principle that a single microbial strain possesses the genetic potential to produce a wide variety of secondary metabolites, but many of the corresponding biosynthetic gene clusters remain unexpressed, or "silent," under standard laboratory culture conditions. The OSMAC strategy involves systematically altering cultivation parameters—such as media composition, temperature, pH, aeration, and co-cultivation with other microbes—to trigger the activation of these silent gene clusters and induce the production of novel compounds.

The isolation of Macrolactin XY is a direct result of the successful application of the OSMAC strategy. mdpi.comresearchgate.net Researchers cultivated the marine-derived strain Bacillus subtilis sp. 18 under varied conditions to explore its metabolic potential. This led to the production and subsequent isolation of eleven compounds, including the previously unknown Macrolactin XY. mdpi.commdpi.com This discovery underscores the power of the OSMAC approach to unlock the hidden chemical diversity of microorganisms and yield novel bioactive molecules that would be missed using standard fermentation protocols. mdpi.com

Structural Characterization and Elucidation of Macrolactins

Core Chemical Scaffold Features

Macrolactins are distinguished by their complex macrocyclic architecture, which includes a large lactone ring and multiple conjugated double bonds. These features are fundamental to their chemical identity and biological activity.

The foundational structure of macrolactins is a 24-membered macrolide ring. benthamdirect.comresearchgate.net This large lactone ring is a defining characteristic of this class of natural products. benthamdirect.combiorxiv.org The formation of this macrocycle is a key step in the biosynthesis of these compounds by various marine bacteria, such as Bacillus subtilis. biorxiv.orgmdpi.com The elucidation of this ring system is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the structural analysis of Macrolactin XY, a newly discovered analog, high-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula, which, in conjunction with NMR data, confirmed the presence of the 24-membered ring. mdpi.com

A prominent feature of the macrolactin scaffold is the presence of polyene moieties, which are segments of the carbon chain with multiple alternating double and single bonds. nih.govfrontiersin.org Macrolactins typically contain three distinct diene structures within the 24-membered ring. mdpi.comasm.org These conjugated systems are responsible for the characteristic ultraviolet (UV) absorption maxima observed for these compounds, often around 228 nm and 262 nm. mdpi.commdpi.com The geometry of these double bonds, whether cis (Z) or trans (E), is a critical aspect of their structure and is determined by analyzing the coupling constants in the ¹H NMR spectrum. nih.gov For example, the geometries of the double bonds in 15-epi-dihydromacrolactin F at positions C-2, C-4, C-8, C-10, and C-18 were identified as Z, E, E, Z, and E, respectively, based on their vicinal ¹H-¹H coupling constants. nih.gov The conjugated dienes are not only a key structural motif but also play a role in the biological activity of these molecules. rsc.org

The 24-Membered Lactone Ring System

Identification of Specific Macrolactin Analogs and Derivatives

Over 50 macrolactin analogs have been isolated and identified to date. researchgate.netmdpi.com These analogs often differ in the pattern of hydroxylation, the presence of additional functional groups, or the stereochemistry of the macrolactone ring. For example, Macrolactin Y is one of the many derivatives that have been characterized. acs.org The identification of these analogs involves a detailed comparison of their spectroscopic data with those of known macrolactins. For instance, the structure of 7,13-epoxyl-macrolactin A was elucidated by comparing its NMR data with that of macrolactin A and noting the loss of a water molecule, which suggested the formation of an ether linkage. mdpi.com Similarly, the structure of Macrolactin XY was determined by a thorough analysis of its 1D and 2D NMR spectra and comparison with other known macrolactins. mdpi.com

Advanced Spectroscopic and Analytical Techniques in Structural Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. rsc.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental to the structural analysis of macrolactins.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the olefinic protons of the conjugated dienes, the protons attached to oxygen-bearing carbons, and the methyl and methylene (B1212753) groups of the aliphatic chain. For example, in the analysis of Macrolactin XY, the ¹H NMR spectrum showed distinct signals for methyl protons, olefinic protons, and oxygen-bearing methylene and methine protons, which were crucial for piecing together the structure. mdpi.com

The following table summarizes the characteristic ¹H and ¹³C NMR data for a representative macrolactin, Macrolactin XY, as reported in the literature. mdpi.com

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 166.4 | |

| 2 | 118.2 | 5.86 (d, 11.4) |

| 3 | 143.0 | 7.42 (dd, 15.0, 11.4) |

| 4 | 130.0 | 6.55 (dd, 15.0, 11.0) |

| 5 | 139.6 | 6.01 (t, 11.0) |

| 6 | 32.7 | 2.50 (m) |

| 7 | 69.4 | 4.36 (m) |

| 8 | 135.8 | 5.56 (m) |

| 9 | 125.1 | 6.58 (dd, 15.0, 11.0) |

| 10 | 130.0 | 6.01 (t, 11.0) |

| 11 | 128.3 | 5.43 (m) |

| 12 | 41.2 | 2.45 (m) |

| 13 | 71.2 | 4.01 (m) |

| 14 | 35.8 | 2.45 (m) |

| 15 | 71.4 | 3.61 (m) |

| 16 | 130.1 | 5.79 (dd, 15.0, 6.0) |

| 17 | 133.3 | 6.31 (dd, 15.0, 11.0) |

| 18 | 129.9 | 5.68 (t, 11.0) |

| 19 | 135.5 | 5.92 (m) |

| 20 | 32.4 | 2.11 (m) |

| 21 | 29.1 | 1.48 (m) |

| 22 | 35.2 | 1.69 (m) |

| 23 | 80.4 | 5.03 (m) |

| 24 | 20.2 | 1.28 (d, 6.3) |

| 15-OCH3 | 56.4 | 3.27 (s) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR (COSY, DEPT, HMQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in assembling the molecular framework of this compound. A suite of experiments, including COSY, DEPT, HMQC (or HSQC), HMBC, and NOESY, were utilized to establish the connectivity of atoms and the relative stereochemistry.

Analysis of the 1D NMR spectra, including ¹H and ¹³C NMR, along with the DEPT (Distortionless Enhancement by Polarization Transfer) spectrum, revealed the presence of 25 carbon atoms. These were categorized as two methyls, six methylenes, sixteen methines, and one quaternary carbon. mdpi.com The spectra also indicated twelve double-bond carbons. mdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to identify proton-proton coupling networks, establishing spin systems within the molecule. For this compound, COSY correlations revealed five key isolated spin systems: C-2/C-3, C-4/C-5/C-6, C-6/C-7/C-8/C-9, C-12/C-13/C-14/C-15/C-17, and C-20/C-21/C-22/C-23/C-24/H-25. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically 2-3 bonds) between protons and carbons were established using the HMBC experiment. These correlations were critical for connecting the individual spin systems identified by COSY. Diagnostic HMBC correlations for this compound included those from H-3 to C-1 and C-5, from H-9 to C-7 and C-10, and from H-12 to C-10/C-11 and C-13/C-14, which were essential in confirming the 24-membered macrocyclic ring structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons. This was crucial for determining the relative configuration of the stereocenters. In this compound, key NOESY cross-peaks were observed between H-7/H-10, H-10/H-11, H-11/H-13, and H-10/H-24, indicating that these protons were oriented on the same face of the molecule. nih.gov

The comprehensive analysis of these 2D NMR datasets allowed for the complete assignment of the planar structure and relative stereochemistry of this compound.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| 1 | 167.9 | - | - | - | - |

| 2 | 118.2 | 5.86 (d, 11.6) | C-1, C-3, C-4 | H-3 | - |

| 3 | 143.0 | 7.31 (t, 11.6) | C-1, C-2, C-4, C-5 | H-2, H-4 | - |

| 4 | 130.0 | 6.15 (dd, 15.2, 11.6) | C-2, C-3, C-5, C-6 | H-3, H-5 | - |

| 5 | 139.6 | 5.62 (dd, 15.2, 7.8) | C-3, C-4, C-6, C-7 | H-4, H-6 | - |

| 6 | 42.2 | 2.41 (m) | C-4, C-5, C-7, C-8 | H-5, H-7 | - |

| 7 | 72.0 | 4.31 (m) | C-5, C-6, C-8, C-9 | H-6, H-8 | H-10 |

| 8 | 135.8 | 5.75 (dd, 15.1, 6.2) | C-6, C-7, C-9, C-10 | H-7, H-9 | - |

| 9 | 125.1 | 6.58 (t, 15.1) | C-7, C-8, C-10, C-11 | H-8, H-10 | - |

| 10 | 130.0 | 5.51 (t, 9.0) | C-8, C-9, C-11, C-12 | H-9, H-11 | H-7, H-11, H-13, H-24 |

| 11 | 128.3 | 5.49 (m) | C-9, C-10, C-12, C-13 | H-10, H-12 | H-10, H-13 |

| 12 | 36.3 | 2.35 (m) | C-10, C-11, C-13, C-14 | H-11, H-13 | - |

| 13 | 69.1 | 3.91 (m) | C-11, C-12, C-14, C-15 | H-12, H-14 | H-11 |

| 14 | 43.5 | 2.30 (m) | C-12, C-13, C-15 | H-13, H-15 | - |

| 15 | 69.5 | 4.25 (m) | C-13, C-14, C-16, C-17 | H-14, H-16, H-17 | - |

| 16 | 3.27 (s) | 55.8 | C-15 | - | - |

| 17 | 130.1 | 5.68 (dd, 15.2, 5.9) | C-15, C-18, C-19 | H-15, H-18 | - |

| 18 | 133.3 | 6.09 (dd, 15.2, 10.5) | C-17, C-19, C-20 | H-17, H-19 | - |

| 19 | 129.9 | 5.58 (dt, 14.5, 7.2) | C-17, C-18, C-20, C-21 | H-18, H-20 | - |

| 20 | 135.5 | 5.45 (m) | C-18, C-19, C-21, C-22 | H-19, H-21 | - |

| 21 | 32.8 | 2.05 (m) | C-19, C-20, C-22, C-23 | H-20, H-22 | - |

| 22 | 35.6 | 1.55 (m) | C-20, C-21, C-23, C-24 | H-21, H-23 | - |

| 23 | 71.6 | 5.05 (m) | C-1, C-21, C-22, C-24 | H-22, H-24 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry was essential for determining the molecular weight and formula of this compound, and for providing structural information through fragmentation analysis.

HR-ESI-MS provided the accurate mass of the molecule, which is fundamental for determining its elemental composition. For this compound, this technique established a molecular formula of C₂₅H₃₆O₅. mdpi.com This was deduced from the sodium adduct ion observed in the mass spectrum.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.comnih.govd-nb.info In the context of macrolactins, MS/MS experiments, often using collision-induced dissociation (CID), help to confirm the sequence of substructures within the macrocyclic ring. nih.gov By analyzing the fragmentation patterns, researchers can piece together the connectivity of the molecule, which corroborates the findings from NMR spectroscopy. acs.org For instance, the loss of specific side chains or characteristic cleavages within the polyene system provides valuable structural clues.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/HRESIMS)

Ultraviolet (UV) Spectroscopy

UV spectroscopy is used to identify the presence of chromophores, particularly conjugated systems, within a molecule. The UV spectrum of this compound, recorded in methanol, showed absorption maxima (λ_max) that are characteristic of its extended polyene system. mdpi.com

Table 3: UV Spectroscopy Data for this compound

| Solvent | λ_max (nm) | log ε |

|---|---|---|

| Methanol | 228 | 3.68 |

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. numberanalytics.com This physical property is unique to a specific enantiomer and is crucial for assigning the absolute stereochemistry of a molecule. libretexts.org The measurement is typically performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm). mdpi.com For this compound, the specific rotation was measured in methanol.

Table 4: Optical Rotation Data for this compound

| Parameter | Value | Conditions |

|---|

The negative sign indicates that this compound is levorotatory. This experimentally determined value, in conjunction with other data such as that from electronic circular dichroism (ECD) calculations, is used to assign the absolute configuration of the chiral centers in the molecule. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. jmb.or.kr For macrolactins in general, the FT-IR spectrum typically reveals the presence of key functional groups. nih.gov While specific data for this compound is not detailed, a typical spectrum for a related macrolactin shows characteristic absorption bands.

Table 5: Typical FT-IR Data for Macrolactin-type Compounds

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3400 | O-H stretch (hydroxyl groups) |

| ~2930 | C-H stretch (alkanes) |

| ~1730 | C=O stretch (ester carbonyl) |

Stereochemical Analysis and Absolute Configuration Assignment

The comprehensive stereochemical elucidation of this compound involves a combination of advanced spectroscopic and chemical methods. These techniques are employed to determine the relative and absolute arrangement of atoms at each stereocenter within the molecule.

| Chiral Carbon Atom | Assigned Absolute Configuration |

|---|---|

| C-7 | S |

| C-13 | S |

| C-15 | S |

| C-16 | S |

| C-17 | R |

| C-23 | R |

The absolute configuration of this compound was ultimately determined by comparing its NMR data and optical rotation values with those of known macrolactins whose stereochemistry had been rigorously established. researchgate.net

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. nih.govrsc.org This method involves the esterification of the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Subsequent analysis of the ¹H NMR chemical shift differences (ΔδS-R) for protons near the newly formed ester allows for the assignment of the absolute stereochemistry at the carbinol center. nih.gov

While the configuration of this compound itself was assigned by correlation with known analogues, the Mosher's method was instrumental in determining the stereochemistry of these related compounds, such as Macrolactin X, which was isolated and studied in the same research effort. researchgate.net In the analysis of Macrolactin X, the secondary hydroxyl groups at C-7, C-13, and C-15 were esterified to yield the corresponding (S)- and (R)-MTPA esters. researchgate.net The observed chemical shift differences for neighboring protons led to the assignment of the 7S, 13S, and 15S configurations for Macrolactin X, providing a reliable stereochemical benchmark for the macrolactin family. researchgate.netnih.gov

| Proton | Δδ (δS - δR) | Proton | Δδ (δS - δR) |

|---|---|---|---|

| H-5 | -0.03 | H-14a | +0.05 |

| H-6a | -0.04 | H-14b | +0.04 |

| H-6b | -0.05 | H-16 | -0.06 |

| H-8 | +0.12 | H-17 | -0.05 |

| H-9 | +0.09 | H-18 | -0.04 |

| H-12a | -0.04 | H-24 | -0.03 |

| H-12b | -0.05 |

Two-dimensional NMR spectroscopy, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), is crucial for determining the relative stereochemistry of a molecule by measuring through-space proton-proton interactions. thieme-connect.com For conformationally flexible macrocycles like this compound, ROESY data, in conjunction with the analysis of proton-proton coupling constants (J-values), provides essential geometric information. mdpi.comnih.gov

In the structural elucidation of this compound, specific ROESY correlations were key to defining the spatial relationships between different parts of the molecule. researchgate.net The relative stereochemistry of the epoxide ring, a key structural feature, was established through this method. The observation of ROESY correlations between H-16 and H-18, and between H-17 and H-19, in addition to the lack of correlation between H-13 and H-15, indicated a cis orientation for the epoxide. researchgate.net This assignment was further supported by a vicinal coupling constant of J = 5.0 Hz for H-15. researchgate.net

| Interaction Type | Interacting Protons | Inferred Stereochemical Relationship |

|---|---|---|

| ROESY Correlation | H-13 / H-15 | No correlation observed |

| ROESY Correlation | H-16 / H-18 | cis-orientation |

| ROESY Correlation | H-17 / H-19 | cis-orientation |

| Coupling Constant (J-value) | H-15 | 5.0 Hz, supporting cis-epoxide |

For highly complex molecules, stereochemical proof can be further solidified by chemical degradation, where the large molecule is broken down into smaller, more easily identifiable fragments whose stereochemistry can be determined and correlated back to the parent structure. Oxidative degradation is one such technique. mdpi.com

While there are no specific reports on the application of oxidative degradation to this compound, this approach has been successfully used to confirm the stereochemical configurations of other macrolactin derivatives. mdpi.com The process typically involves cleaving carbon-carbon double bonds or other functional groups under oxidative conditions (e.g., using ozone or potassium permanganate) to yield simpler, often acyclic, products. The absolute configuration of these degradation products can then be determined unambiguously through synthesis or by comparison with known chiral compounds. This chemical correlation provides definitive evidence for the stereochemical assignments made through spectroscopic methods. mdpi.comresearchgate.net

Biosynthetic Pathways and Genetic Determinants

Polyketide Synthase (PKS) Pathway Architecture

The carbon skeleton of Macrolactin Y is assembled by a Type I polyketide synthase (PKS). This large, multi-enzyme complex functions as an assembly line, sequentially adding two-carbon units to a growing chain. frontiersin.org

The macrolactin backbone is synthesized by a Type I PKS system. researchgate.net This system is characterized by large, multifunctional proteins that contain a series of modules. Each module is responsible for one cycle of polyketide chain elongation and contains several domains that catalyze specific reactions. A key feature of the macrolactin PKS is its nature as a trans-AT PKS, where a single, discrete acyltransferase (AT) domain is used iteratively across all modules to load the extender units (malonyl-CoA) onto the acyl carrier protein (ACP) domains. acs.orgresearchgate.net Feeding experiments using labeled acetate (B1210297) have confirmed that the entire carbon skeleton is derived from acetate/malonate precursors. acs.org

The genetic blueprint for macrolactin synthesis is encoded within a specific biosynthetic gene cluster (BGC). In producing organisms like Bacillus amyloliquefaciens, this cluster is known as the pks2 or macrolactin (mln) gene cluster. frontiersin.orgresearchgate.net This BGC contains all the necessary genes for producing the core macrolactin structure. The mln cluster comprises nine genes, designated mlnA through mlnI, which encode the various PKS modules and associated domains required for the synthesis. researchgate.net The discrete acyltransferase, for instance, is encoded by the mlnA gene, located upstream of the main PKS modules. researchgate.net

Table 1: Key Gene Clusters and Enzymes in Macrolactin Biosynthesis

| Gene/Enzyme Cluster | Organism Example | Function | Reference |

|---|---|---|---|

| pks2 (mln) cluster | Bacillus amyloliquefaciens FZB42 | Encodes the Type I PKS for the macrolactin polyketide backbone. | frontiersin.org |

| mlnA-I | Bacillus amyloliquefaciens FZB42 | The nine genes constituting the macrolactin biosynthesis pathway. | researchgate.net |

| bmmGT1, bmmGT2, bmmGT3 | Bacillus methylotrophicus B-9987 | Glycosyltransferase enzymes responsible for glycosylating the macrolactin core. | researchgate.net |

Type I Polyketide Synthase System Involvement

Tailoring Enzyme Activities and Post-Polyketide Modifications

Once the 24-membered polyketide ring is formed and released from the PKS assembly line, it undergoes a series of post-PKS modifications. These tailoring reactions, including epoxidation, glycosylation, and acylation, are responsible for the vast structural diversity observed in the macrolactin family. researchgate.net The specific combination of these modifications determines the final macrolactin analogue produced.

Epoxidation is a known tailoring reaction that adds an epoxide ring to the macrolactin scaffold, contributing to structural and functional diversity. For example, the isolation of compounds like 7,13-epoxyl-macrolactin A from Bacillus subtilis B5 demonstrates that this modification occurs in nature. mdpi.com Another macrolactin isolated from a marine Bacillus species also contained an epoxide ring. nih.gov While not explicitly confirmed for this compound from the available literature, epoxidation represents a potential enzymatic modification within the broader macrolactin biosynthetic framework.

Glycosylation, the attachment of sugar moieties, is a critical tailoring step for many macrolactins, including this compound. Structural analysis of related compounds suggests that this compound features an O-β-d-glucosyl group. acs.org This modification is catalyzed by enzymes known as glycosyltransferases (GTs).

In Bacillus methylotrophicus B-9987, a marine-derived strain, a genome-wide search identified three distinct macrolide GTs: bmmGT1, bmmGT2, and bmmGT3. researchgate.net Studies have shown that these enzymes can glycosylate macrolactin and its analogues with differing regioselectivity, meaning they can attach the sugar to different positions on the macrolide ring. researchgate.net For instance, bmmGT1 has been shown to be involved in the biosynthesis of macrolactins. researchgate.net The presence of a glucose unit on this compound strongly implies that its biosynthetic pathway involves a dedicated glycosyltransferase, likely an ortholog of the bmmGT enzymes. A study involving Bacillus amyloliquefaciens BNC5 noted that the downregulation of the bmmGT3 gene was correlated with shifts in the composition of produced macrolactins when exposed to secretions from Ralstonia solanacearum. acs.org

Table 2: Characterized Glycosyltransferases in Macrolactin Biosynthesis

| Glycosyltransferase | Producing Strain | Function | Reference |

|---|---|---|---|

| bmmGT1 | Bacillus methylotrophicus B-9987 | Catalyzes glycosylation of macrolactins. | researchgate.net |

| bmmGT2 | Bacillus methylotrophicus B-9987 | Catalyzes glycosylation of macrolactins with different regioselectivity. | researchgate.net |

| bmmGT3 | Bacillus methylotrophicus B-9987 | Catalyzes glycosylation of macrolactins; gene expression is affected by external stimuli. | researchgate.netacs.org |

Acylation involves the attachment of an acyl group, such as a malonyl or succinyl group, to the macrolactin core. This modification is frequently observed at the C-7 hydroxyl group of the macrolide ring. The isolation of compounds like 7-O-malonyl macrolactin A and 7-O-succinyl-macrolactin A from Bacillus polyfermenticus KJS-2 provides clear evidence for this type of tailoring. researchgate.net These reactions are performed by acyltransferases that are not part of the core mln gene cluster. researchgate.net This tailoring step significantly increases the chemical diversity of the macrolactin family, although its specific role in the final structure of this compound is not detailed in current research.

Glycosylation Steps and Glycosyltransferases (e.g., bmmGT1, bmmGT2, bmmGT3)

Genetic Basis of Biosynthesis

The production of macrolactins, including this compound, is orchestrated by complex enzymatic machinery encoded by specific genes grouped together in what is known as a biosynthetic gene cluster (BGC). nih.gov These clusters contain the genetic blueprints for the enzymes that build the molecule's backbone and perform subsequent chemical modifications.

Identification of Biosynthetic Gene Clusters

The biosynthetic gene cluster responsible for producing the macrolactin scaffold is typically a Type I polyketide synthase (PKS) cluster. researchgate.netnih.gov In various Bacillus species, such as Bacillus amyloliquefaciens and Bacillus velezensis, three distinct PKS gene clusters have been identified, often designated as pks1, pks2, and pks3. researchgate.netfrontiersin.org Research has successfully linked the pks2 operon to macrolactin biosynthesis, leading to its renaming as the macrolactin (mln) gene cluster. researchgate.net

This mln gene cluster is characterized by a modular Type I PKS system. researchgate.net A notable feature is its trans-AT architecture, where a single, discrete acyltransferase (AT) enzyme is encoded separately and used iteratively to load the building blocks (malonyl-CoA) onto the PKS modules. researchgate.netacs.org This contrasts with many other PKS systems where each module contains its own AT domain. The core mln operon in B. amyloliquefaciens FZB42, for instance, is comprised of nine genes (mlnA–I) that encode the large, multi-domain PKS enzymes responsible for assembling the 24-membered lactone ring from acetate/malonate precursors. researchgate.netacs.org

Genome mining of various bacterial strains has revealed the presence of BGCs with high similarity to known macrolactin clusters. For example, analysis of Bacillus velezensis 2A-2B identified a BGC with high similarity to the one for Macrolactin H. nih.gov Similarly, the genome of Bacillus velezensis BZR 336g was found to contain the genetic determinants for macrolactin production. asm.org A newly discovered variant, Macrolactin XY, was isolated from Bacillus subtilis sp. 18, indicating that the genetic basis for producing this specific analog resides within this strain. mdpi.com The fundamental biosynthesis of the macrolactin core is governed by the PKS genes, with variations in tailoring enzymes within the cluster leading to the production of different analogs like this compound. frontiersin.orgnih.gov

Table 1: Core Genes in the Macrolactin (mln) Biosynthetic Gene Cluster of Bacillus amyloliquefaciens FZB42

| Gene | Proposed Function |

| mlnA | Contains the discrete acyltransferase (AT) domain used in trans. researchgate.net |

| mlnB-H | Encode the modular polyketide synthase (PKS) enzymes that assemble the polyketide chain. researchgate.netacs.org |

| mlnI | Encodes a thioesterase (TE) domain, likely responsible for the final cyclization and release of the macrolactone ring. researchgate.net |

Strategies for Combinatorial Biosynthesis and Structural Diversification

The modular nature of the macrolactin PKS pathway and the variety of tailoring reactions involved in its biosynthesis present significant opportunities for structural diversification through combinatorial biosynthesis. researchgate.netnih.gov This field aims to generate novel, "unnatural" macrolactin analogs by manipulating the biosynthetic pathway, either in vivo through genetic engineering or in vitro using isolated enzymes.

A primary strategy for diversification is modifying the post-PKS tailoring steps, such as glycosylation and acylation. researchgate.netnih.gov Glycosyltransferases (GTs), in particular, have shown great potential as biocatalysts for this purpose. These enzymes often exhibit substrate promiscuity, allowing them to attach sugar moieties to various acceptor molecules. The glycosyltransferase BmmGT1, from the marine-derived Bacillus methylotrophicus, has been successfully used to generate a series of O-glycosylated macrolactin A derivatives. koreascience.kr This enzymatic approach can create novel compounds with potentially altered biological activities. mdpi.com

Another approach involves the rational design and in silico manipulation of PKS gene clusters. capes.gov.br Software tools can simulate the effects of altering PKS modules, allowing researchers to predict the structures of new macrolides that could be generated. capes.gov.br This allows for the targeted engineering of PKS gene clusters to produce macrolactins with desired structural features.

The structural diversification of macrolactins also occurs in nature through the action of various tailoring enzymes. For example, 7-O-malonyl macrolactin A and 7-O-succinyl macrolactin A are produced by the acylation of the C-7 hydroxyl group of macrolactin A. researchgate.netresearchgate.net The discovery of succinylated derivatives like succinyl macrolactin O from a marine Bacillus species further highlights the role of tailoring reactions in expanding the chemical space of the macrolactin family. mdpi.com By identifying and characterizing the enzymes responsible for these modifications, such as acyltransferases or glycosyltransferases, it becomes possible to harness them in combinatorial biosynthesis platforms to create libraries of novel macrolactin compounds. acs.orgkoreascience.kr

Table 2: Examples of Macrolactin Structural Diversification

| Parent Compound | Modification Strategy | Resulting Compound(s) | Reference |

| Macrolactin A | Enzymatic Glycosylation (using BmmGT1) | O-glycosylated macrolactins | koreascience.kr |

| Macrolactin A | Natural Acylation | 7-O-malonyl macrolactin A, 7-O-succinyl macrolactin A | researchgate.netresearchgate.net |

| Macrolactin O | Natural Succinylation | Succinyl macrolactin O | mdpi.com |

| Macrolactin A | Natural Biosynthesis | Macrolactin XY | mdpi.com |

Biological Activities and Mechanistic Investigations Non Human Cellular and Organismal Studies

Antibacterial Activities

Macrolactin Y, a member of the macrolactin class of antibiotics, demonstrates significant antibacterial properties against a variety of microorganisms. These natural compounds, characterized by a 24-membered lactone ring with three diene structures, are produced by various soil and marine microbes, including Bacillus subtilis. mdpi.comfrontiersin.org The antibacterial potential of macrolactins has positioned them as promising candidates for the development of new antibacterial agents. mdpi.com

Research has shown that this compound exhibits a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. mdpi.com A recent study highlighted its potent activity against a range of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Vibrio traumaticus, and Vibrio parahaemolyticus. mdpi.com

Notably, this compound demonstrated superior antibacterial efficacy compared to its structural analogs, macrolactin A and macrolactin F, particularly against Enterococcus faecalis. mdpi.com E. faecalis is a notable opportunistic pathogen commonly associated with hospital-acquired infections. nih.gov The minimum inhibitory concentration (MIC) of this compound against E. faecalis was found to be 3 µg/mL, indicating a significant inhibitory effect. mdpi.com

The antibacterial spectrum of macrolactins, including this compound, has been a subject of ongoing research. While some studies have shown broad-spectrum activity, others have reported more targeted effects, primarily against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. biorxiv.orgmdpi.com For instance, Macrolactin A has demonstrated strong inhibition against these Gram-positive strains but was inactive against Escherichia coli. biorxiv.orgmdpi.com The structural variations among different macrolactin compounds, such as the methoxyl group at the C-15 position in this compound, are believed to play a crucial role in their antibacterial potency and spectrum. mdpi.com

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| This compound | Enterococcus faecalis | 3 | 12 |

| Macrolactin F | Enterococcus faecalis | 6 | 25 |

| Macrolactin A | Enterococcus faecalis | 6 | 25 |

Data sourced from a study on macrolactins from marine-derived Bacillus subtilis sp. 18. mdpi.com

The antibacterial action of macrolactins can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, directly killing the bacteria, depending on the specific compound, bacterial species, and concentration. researchgate.net For this compound, studies have indicated both bacteriostatic and bactericidal effects. mdpi.com

At its minimum inhibitory concentration (MIC), this compound exhibits a bacteriostatic effect, as evidenced by the delay in bacterial growth over time. mdpi.com The growth rate of E. faecalis was significantly reduced in the presence of this compound at its MIC. mdpi.com However, at higher concentrations, specifically the minimum bactericidal concentration (MBC) of 12 µg/mL, this compound demonstrates bactericidal properties against E. faecalis. mdpi.com

This dual activity is not uncommon among macrolide antibiotics. For example, Macrolactin A has been shown to have a bacteriostatic effect on some strains of Staphylococcus aureus while exhibiting bactericidal activity against other bacteria, with the effect being concentration-dependent. biorxiv.orgbiorxiv.org The ability of this compound to act as both a bacteriostatic and bactericidal agent enhances its potential as a versatile antibacterial compound.

The antibacterial effects of this compound are attributed to its ability to interfere with essential cellular processes in bacteria. Research suggests a multi-faceted mechanism of action that includes disrupting the integrity of the cell membrane and inhibiting protein synthesis. researchgate.netresearchgate.net

A key mechanism of this compound's antibacterial activity is the disruption of the bacterial cell membrane. nih.govresearchgate.net Studies on E. faecalis have shown that this compound can alter the cell membrane's integrity and permeability. researchgate.net This disruption leads to changes in the membrane potential, which is crucial for various cellular functions, including energy metabolism and transport. researchgate.net

The damage to the cell membrane can lead to the leakage of intracellular components and ultimately cell death. ebi.ac.uk This mode of action is a common feature among many antimicrobial agents and is a significant contributor to the bactericidal effects of this compound at higher concentrations. mdpi.com

In addition to its effects on the cell membrane, there is growing evidence that macrolactins, including this compound, can inhibit bacterial protein synthesis. researchgate.net This inhibition is a critical mechanism that can lead to either bacteriostatic or bactericidal outcomes.

A primary target for the inhibition of protein synthesis by macrolactins is the elongation factor Tu (EF-Tu). biorxiv.orgresearchgate.net EF-Tu is a vital protein in the translation process, responsible for bringing aminoacyl-tRNA to the ribosome. patsnap.com By targeting EF-Tu, macrolactins can effectively halt the elongation phase of protein synthesis, leading to the cessation of bacterial growth and, in some cases, cell death. patsnap.com

Research on Macrolactin A has shown that it acts as an elfamycin-like antibiotic, a class of antibiotics known to target EF-Tu. biorxiv.orgresearchgate.net Molecular modeling has suggested that macrolactins can bind to the interface of domains 1 and 2 of EF-Tu, a site distinct from other known EF-Tu inhibitors. biorxiv.orgresearchgate.net This inhibition of EF-Tu is a key component of the antibacterial mechanism of macrolactins and is likely a significant contributor to the activity of this compound. researchgate.netnih.gov

Mechanisms of Action at the Cellular and Molecular Level

Inhibition of Bacterial Protein Synthesis

Inhibition of Peptide Deformylase

Some members of the macrolactin class of compounds have been identified as inhibitors of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. Specifically, macrolactin N has been shown to inhibit Staphylococcus aureus peptide deformylase with an IC50 value of 7.5 μM. kribb.re.krnih.gov This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides, a process essential for bacterial viability. nih.gov The inhibition of PDF leads to the accumulation of formylated proteins, ultimately disrupting protein function and halting bacterial growth. nih.gov While direct studies on this compound's specific activity against peptide deformylase are not extensively documented, the known activity of other macrolactins suggests a potential mechanism of action. nih.govbiorxiv.org

Disruption of Bacterial Energy Metabolism (e.g., Glycolysis, ATP Synthesis)

This compound has been shown to interfere with bacterial energy metabolism. nih.govresearchgate.net Studies on Enterococcus faecalis have revealed that macrolactin XY, a closely related analog, can inhibit the expression of genes associated with energy metabolism. nih.govresearchgate.net This disruption of metabolic pathways is a key aspect of its antibacterial mechanism. nih.govresearchgate.net A decrease in the metabolic activity of E. faecalis was observed following treatment with macrolactin XY, indicating a direct impact on the bacterium's ability to generate energy. mdpi.com

Inhibition of H+-Transporting Two-Sector ATPase

A proposed mechanism for the antibacterial activity of macrolactins is the inhibition of H+-transporting two-sector ATPase. researchgate.netbiorxiv.org This enzyme is vital for maintaining the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and other critical cellular processes. frontiersin.orgnih.gov It is speculated that by inhibiting this ATPase, macrolactins disrupt the cell's energy supply, leading to cell death. researchgate.netfrontiersin.org While this mechanism has been predicted for the macrolactin class in general, specific inhibitory data for this compound on this particular enzyme is still an area for further research. biorxiv.org

Impairment of Bacterial Cell Division and Septa Formation

Several studies have indicated that macrolactins can interfere with bacterial cell division and the formation of septa, the partition that forms between dividing cells. biorxiv.orgnih.gov Treatment of bacteria such as Staphylococcus aureus and Enterococcus faecalis with 7-O-malonyl macrolactin A, another macrolactin analog, resulted in the formation of pseudomulticellular structures and cells with multiple, asymmetric initiation points for septum formation. nih.gov This suggests that macrolactins may target a specific function involved in the cell division process. nih.gov In Agrobacterium tumefaciens, treatment with macrolactin A led to the observation of undivided cells with evidence of septal inhibition. biorxiv.orgbiorxiv.org The FtsZ protein, a key component in forming the Z-ring structure that initiates septum formation, is a critical element in this process. researchgate.netatlanticoer-relatlantique.ca Disruption of FtsZ or other associated proteins can lead to the filamentous phenotype observed in treated bacteria. researchgate.net

Modulation of Bacterial Virulence Factors (e.g., Quorum Sensing, Biofilm Formation, Siderophore Production)

Recent research has shown that macrolactins can modulate bacterial virulence factors, which are molecules that enable bacteria to establish themselves on or in a host and enhance their potential to cause disease. mdpi.comexpasy.org This includes interference with quorum sensing (QS), a system of stimulus and response correlated to population density. mdpi.com For instance, certain macrolactin compounds have been found to inhibit the Pseudomonas Quinolone Signal (PQS) system in Pseudomonas aeruginosa, which in turn suppresses the production of the virulence factor pyocyanin. mdpi.com

Furthermore, macrolactins have been observed to affect the production of siderophores, which are iron-chelating compounds secreted by microorganisms. mdpi.com Specifically, some macrolactins efficiently inhibited the production of the siderophore pyoverdine in P. aeruginosa. mdpi.comdntb.gov.ua Additionally, certain macrolactins have demonstrated the ability to impair biofilm formation, a collective of one or more types of microorganisms that can grow on many different surfaces. mdpi.com

Antifungal Activities

In addition to their antibacterial properties, some macrolactins have demonstrated antifungal activity. frontiersin.org For example, macrolactins produced by Bacillus amyloliquefaciens have been shown to inhibit the growth of fungal plant pathogens such as Fusarium oxysporum and Rhizoctonia solani. frontiersin.orgfrontiersin.org The cell-free supernatant of Bacillus subtilis BS-58, which produces macrolactin, exhibited significant antifungal activity against these fungi. frontiersin.org While a mixture of macrolactin compounds from Bacillus amyloliquefaciens NJN-6 displayed strong antibacterial activity, it showed very weak antifungal activity in one study. frontiersin.org However, other reports indicate that macrolactins from Bacillus velezensis contribute to strong antifungal activity against soil-borne fungal pathogens like Sclerotium rolfsii. The antifungal activity of macrolactins can be attributed to their polyketide structure. frontiersin.org

Efficacy Against Phytopathogenic Fungi

While specific studies on this compound are absent, research has demonstrated the potent antifungal properties of other macrolactins, particularly Macrolactin A, against a range of plant-pathogenic fungi. Studies have shown that Macrolactin A, produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens, exhibits significant inhibitory activity against economically important fungal pathogens. frontiersin.orgresearchgate.net

For instance, Macrolactin A has been shown to be effective against Fusarium oxysporum and Rhizoctonia solani, two devastating phytopathogens that cause diseases in a wide variety of crops. frontiersin.orgmdpi.com In vitro assays have demonstrated that Macrolactin A can significantly inhibit the mycelial growth of these fungi. mdpi.com The antifungal efficacy of macrolactins is not limited to these species; other studies have reported activity against Botrytis cinerea, the causative agent of gray mold disease in many fruits and vegetables. thieme-connect.de

Table 1: Antifungal Activity of Macrolactin A

| Fungal Species | Inhibitory Effect | Reference |

|---|---|---|

| Fusarium oxysporum | Mycelial growth inhibition | frontiersin.orgmdpi.com |

| Rhizoctonia solani | Mycelial growth inhibition | frontiersin.orgmdpi.com |

| Botrytis cinerea | Inhibition of spore germination and mycelial growth | thieme-connect.de |

Mechanisms of Fungal Growth Inhibition

The antifungal action of macrolactins appears to be multifaceted, involving direct damage to fungal cellular structures. The primary mechanisms observed in studies on Macrolactin A include:

Hyphal Disintegration: Microscopic examination of fungi treated with Macrolactin A reveals severe deformities in the hyphae, which are the main mode of vegetative growth for fungi. These deformities include swelling, distortion, and shrinkage. mdpi.commdpi.com

Cell Wall Lysis: Macrolactins can cause the breakdown, or lysis, of the fungal cell wall. This compromises the structural integrity of the fungus, leading to cell death. Evidence for this includes the observation of perforations in the fungal hyphae. frontiersin.orgmdpi.comfrontiersin.org

Cytoplasmic Disintegration: Following the disruption of the cell wall and membrane, the internal contents of the fungal cells, the cytoplasm, can leak out, leading to complete cellular collapse. This cytoplasmic disintegration is a clear indicator of the potent fungicidal activity of these compounds. frontiersin.orgfrontiersin.org

Antiviral Activities

The antiviral potential of the macrolactin class of compounds has been noted in several studies, although specific data for this compound is not available.

Activity Against Specific Viral Models

Research has indicated that Macrolactin A exhibits antiviral activity against Herpes Simplex Viruses (HSV). thieme-connect.de Specifically, it has been shown to inhibit the replication of both HSV-1 and HSV-2.

Inhibition of Viral Replication in Cellular Systems

In the context of human immunodeficiency virus (HIV), early research suggested that macrolactins could offer a protective effect for T-lymphoblast cells against HIV replication. frontiersin.org This was attributed to phosphatase inhibitory activity. frontiersin.org It is important to note that this is a general finding for the macrolactin class and not specific to this compound.

Anti-inflammatory Activities

The macrolactin family of compounds has demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.

Modulation of Proinflammatory Mediator Expression

Studies on various macrolactin derivatives have shown their ability to suppress the expression of proinflammatory mediators in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophage cells.

Inducible Nitric Oxide Synthase (iNOS): Several macrolactins have been found to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. mdpi.comresearchgate.net For example, a novel derivative, 7,13-epoxyl-macrolactin A, was shown to significantly inhibit the mRNA expression of iNOS in RAW 264.7 macrophages. mdpi.com Other macrolactins, such as 7-O-2′E-butenoyl macrolactin A and 7-O-malonyl macrolactin A, also reduced iNOS production. mdpi.com

Cytokines: The production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), is also modulated by macrolactins. The same study that demonstrated the inhibition of iNOS also found that 7,13-epoxyl-macrolactin A significantly inhibited the mRNA expression of IL-1β and IL-6. mdpi.com Macrolactin A itself showed a slight reduction in IL-1β production. mdpi.com These findings suggest that different structural features of macrolactins may influence their specific anti-inflammatory activities. mdpi.com

Table 2: Anti-inflammatory Effects of Macrolactin Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Effect on iNOS mRNA Expression | Effect on IL-1β mRNA Expression | Effect on IL-6 mRNA Expression | Reference |

|---|---|---|---|---|

| 7,13-epoxyl-macrolactin A | Significantly Inhibited | Significantly Inhibited | Significantly Inhibited | mdpi.com |

| 7-O-2′E-butenoyl macrolactin A | Reduced | Reduced | No Effect | mdpi.com |

| Macrolactin A | - | Slightly Reduced | - | mdpi.com |

| 7-O-malonyl macrolactin A | Reduced | Reduced | No Effect | mdpi.com |

Research Findings on the Biological Activities of this compound

Following a comprehensive review of scientific literature, there is no available research data specifically detailing the biological activities of a compound identified as "this compound" within the framework of the requested outline.

The body of scientific work on the macrolactin class of compounds is extensive; however, it primarily focuses on other analogs, most notably Macrolactin A, Macrolactin F, and the semi-synthetic derivative 7-O-succinyl macrolactin A (SMA). mdpi.comresearchgate.netnih.gov These related compounds have been investigated for a range of biological effects that align with the topics specified in the query.

For context, studies on other macrolactins have revealed:

Regulation of Inflammatory Signaling: Macrolactin A and Macrolactin F have been shown to modulate inflammatory pathways involving BACH1, HO-1/Nrf2, and TLR4 activation in cellular models. mdpi.com

Antitumor and Anti-angiogenic Activities: Macrolactin A and its derivatives have demonstrated antitumor and anti-angiogenic properties in various preclinical studies. nih.govoncotarget.comoncotarget.com

Bone-Remodeling Modulation: Research has explored the role of Macrolactin A and Macrolactin F in inhibiting osteoclastogenesis (bone resorption) and promoting osteoblastogenesis (bone formation). researchgate.netnih.gov

Neuroprotective Effects: Macrolactin A has been reported to exhibit neuroprotective properties, including the inhibition of glutamate-induced toxicity in neuronal cell models. nih.govnih.gov

A recently identified compound named Macrolactin XY has been isolated and described. mdpi.com However, its biological evaluation has been limited to its antibacterial properties, which falls outside the scope of the requested article outline. mdpi.com

Therefore, an article focusing solely on the chemical compound "this compound" and adhering to the provided structure cannot be generated due to the absence of specific scientific research on this particular molecule for the outlined biological activities.

Structure Activity Relationship Sar Studies

Impact of Specific Functional Groups and Moieties on Biological Activities

The biological activity of macrolactins is significantly influenced by the presence and position of various functional groups. aatbio.com These groups can affect the molecule's polarity, shape, and ability to interact with biological targets.

Significance of Hydroxyl Groups (e.g., C-15 position)

The hydroxyl group at the C-15 position of the macrolactone ring is a critical determinant of the antibacterial activity of macrolactins. mdpi.comresearchgate.netresearchgate.netgerli.com Studies have consistently shown that the presence of a hydroxyl group at this position is associated with potent antibacterial effects. researchgate.netmdpi.comsemanticscholar.org For instance, macrolactins possessing a C-15 hydroxyl group exhibit strong inhibitory activity against various bacteria. mdpi.comresearchgate.net Conversely, the absence of a hydroxyl group at C-15, or its replacement with a keto group, leads to a significant decrease or loss of antibacterial activity. researchgate.netmdpi.com While the presence of a methoxy (B1213986) group at C-15 in Macrolactin XY has been suggested to contribute to its antibacterial effects, the hydroxyl group is generally considered more critical for this activity in the broader macrolactin family. mdpi.comsemanticscholar.org

Role of Acyl Moieties (e.g., Succinyl at C-7)

Acylation at the C-7 position of the macrolactin ring has been shown to modulate the biological activity of these compounds. The introduction of acyl groups, such as a succinyl moiety, can enhance the antifungal and antibacterial properties. asm.orgnih.gov For example, 7-O-succinyl macrolactin A demonstrates greater antifungal activity compared to its parent compound, macrolactin A. nih.gov This suggests that the succinyl group at the C-7 position plays a significant role in the molecule's efficacy. nih.gov Similarly, 7-O-malonyl macrolactin A has shown superior antibacterial activity and lower cytotoxicity compared to macrolactin A, further highlighting the importance of the C-7 substituent. asm.org The introduction of a 5-hydroxyhept-3-enoate side chain at C-7 in one derivative was also linked to broad-spectrum antibacterial activity, attributed to the electron-withdrawing effects of the acyl group. nih.gov

Influence of Epoxy Rings on Activity

The presence of an epoxy ring within the macrolactin structure can significantly influence its anti-inflammatory properties. researchgate.netsemanticscholar.orgmdpi.com For example, 7,13-epoxy-macrolactin A exhibited a more potent inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) and various interleukins in lipopolysaccharide-stimulated macrophages compared to its non-epoxy-containing counterparts. researchgate.netsemanticscholar.orgmdpi.com This suggests that the rigidity and conformational constraints imposed by the epoxy ring may enhance the molecule's interaction with anti-inflammatory targets. ontosight.ai The formation of the epoxy ring between the C-7 and C-13 hydroxyl groups alters the molecule's three-dimensional structure, which appears to be favorable for this specific biological activity. semanticscholar.orgmdpi.com

Comparative Analysis of Macrolactin Analogs and Derivatives for Structure-Function Insights

The study of various macrolactin analogs provides valuable insights into their structure-function relationships. By comparing the biological activities of different derivatives, researchers can deduce the importance of specific structural features.

| Compound Name | Key Structural Feature(s) | Primary Biological Activity | Reference(s) |

| Macrolactin A | Basic 24-membered lactone ring | Antibacterial, Antifungal | mdpi.comnih.gov |

| Macrolactin F | - | Antibacterial | mdpi.comsemanticscholar.org |

| Macrolactin Y | Methoxyl group at C-15 | Antibacterial | mdpi.comsemanticscholar.org |

| 7-O-succinyl macrolactin A | Succinyl group at C-7 | Enhanced antifungal activity | nih.gov |

| 7-O-malonyl macrolactin A | Malonyl group at C-7 | Enhanced antibacterial activity | asm.org |

| 7,13-epoxy-macrolactin A | Epoxy ring between C-7 and C-13 | Potent anti-inflammatory activity | researchgate.netsemanticscholar.orgmdpi.com |

| Macrolactin K | Keto group at C-15 | Weak antibacterial activity | researchgate.net |

| 7-O-methyl-5'-hydroxy-3'-heptenoate-macrolactin | 5-hydroxyhept-3-enoate side chain at C-7 | Broad-spectrum antibacterial activity | researchgate.netnih.gov |

This comparative data clearly demonstrates that modifications at the C-7 and C-15 positions, as well as the introduction of features like an epoxy ring, are key strategies for modulating the biological profile of macrolactins. While a hydroxyl group at C-15 is crucial for antibacterial action, acylation at C-7 can enhance this activity and also introduce antifungal properties. The formation of an epoxy ring, however, appears to shift the activity profile towards anti-inflammatory effects.

Chemical Synthesis and Derivatization Strategies

Approaches to Total Chemical Synthesis of Macrolactins

The total synthesis of macrolactins, particularly the parent compound Macrolactin A, has been a subject of intense investigation, leading to several distinct and innovative strategies. These syntheses are characterized by their convergent nature, where complex fragments of the molecule are prepared separately before being coupled and cyclized to form the 24-membered macrocyclic ring.

Key strategic elements in the total synthesis of macrolactins include:

Convergent Assembly: Most reported syntheses adopt a convergent approach, dividing the molecule into two or three key fragments. For instance, syntheses of Macrolactin S have involved the preparation of C1–C9 and C10–C24 segments. thieme-connect.com This strategy allows for the development of efficient routes to each fragment before their eventual coupling.

Stereocontrolled Reactions: Establishing the correct stereochemistry of the multiple chiral centers and the geometry of the conjugated polyene systems is a major challenge. Syntheses have employed a variety of stereoselective reactions, including Sharpless asymmetric dihydroxylation, chelation-controlled nucleophilic additions, and asymmetric aldol (B89426) additions, to control these features. thieme-connect.comnih.gov

Formation of Diene Systems: The characteristic (E,Z)- and (E,E)-diene systems are often constructed using classic olefination reactions. The Wittig reaction, Horner-Wadsworth-Emmons reaction, and Still-Gennari olefination have been used effectively to install these conjugated systems with high stereocontrol. thieme-connect.comoup.com

Macrolactonization: The final step to form the 24-membered ring is typically a macrolactonization reaction, which can be challenging due to the large ring size and potential for competing intermolecular reactions.

Several research groups have reported successful total syntheses of macrolactins. The Smith and Carreira groups, for example, independently developed highly convergent total syntheses of Macrolactin A. nih.govacs.org The Smith synthesis notably utilized Stille cross-coupling chemistry for key fragment couplings. acs.orgacs.org The Carreira synthesis showcased the use of modern asymmetric catalytic methods, including enantioselective dienolate aldol additions. nih.gov Another approach to the synthesis of a macrolactin A precursor utilized Wittig and Horner–Emmons reactions to construct the three distinct 1,3-diene units. oup.com

Table 1: Key Strategies in Reported Total Syntheses of Macrolactins

| Synthetic Strategy | Key Reactions/Methods | Target Molecule/Precursor | Reference |

|---|---|---|---|

| Convergent Synthesis | Stille Cross-Coupling, Macrolactonization | (-)-Macrolactin A, (+)-Macrolactin E | acs.org |

| Asymmetric Catalysis | Catalytic, Enantioselective Dienolate Aldol Addition | Macrolactin A | nih.gov |

| Convergent Diene Construction | Wittig Reaction, Horner-Wadsworth-Emmons Reaction | Seco-precursor of Macrolactin A | oup.com |

| Chiron Approach | Epoxide Ring-Opening, Ohira–Bestmann Alkyne Formation, Still–Gennari Olefination | C1–C9 and C10–C24 fragments of Macrolactin S | thieme-connect.com |

Semisynthetic Modifications and Derivatization

Semisynthesis, which involves the chemical modification of the naturally occurring macrolactin scaffold, is a powerful strategy for producing novel derivatives and exploring structure-activity relationships (SAR). cjnmcpu.comamazonaws.com This approach leverages the readily available natural product as a starting material, allowing for the targeted alteration of specific functional groups.

The macrolactin structure possesses several hydroxyl groups that serve as primary handles for chemical modification. These modifications are often guided by observations of naturally occurring analogs and hypotheses about the role of specific functional groups in biological activity.

Common targeted modifications include:

Acylation: The hydroxyl group at the C-7 position is a common site for modification. Naturally occurring macrolactins such as 7-O-succinyl macrolactin A and 7-O-malonyl macrolactin A have been isolated. asm.orgfrontiersin.org These discoveries have prompted the semisynthesis of other acyl derivatives at this position to probe the effects of different ester groups.

Glycosylation: Several naturally occurring macrolactins are glycosylated, typically at the C-7 and C-15 positions. researchgate.net This has inspired synthetic efforts to attach various sugar moieties to the macrolactin core. These modifications can significantly alter the compound's solubility, cell permeability, and interaction with biological targets.

Oxidation/Reduction: The hydroxyl group at C-15 has been suggested to be important for the antibacterial activity of macrolactins. researchgate.net Oxidation of this alcohol to the corresponding ketone, as seen in Macrolactin K, results in significantly weaker activity. researchgate.net This highlights the C-15 position as a critical point for modification to understand and potentially enhance biological function.

Beyond simple derivatization, more complex analogs of macrolactins have been synthesized to explore broader changes to the core structure. capes.gov.br These efforts often involve the total synthesis of a modified scaffold rather than semisynthesis from a natural product.

Strategies for synthesizing novel analogs have included:

Aromatic Analogs: One approach has been to replace a portion of the polyene chain with an aromatic ring. For example, the C7–C20 fragment of Macrolactin A has been used as a template for the synthesis of aromatic analogs, employing aldol reactions and stereoselective reductions to build the key structural features. capes.gov.br

Fragment Modification: Synthetic strategies have been developed to create analogs by altering one of the key fragments before the final coupling and macrolactonization steps. This allows for significant structural diversity in the resulting macrolide. oup.com

Ring Size Modification: Analogs with altered macrocycle sizes, such as 22-membered ring variants, have been identified from natural sources, suggesting that synthetic efforts toward non-24-membered rings could yield compounds with unique biological profiles. researchgate.net

Table 2: Examples of Semisynthetic and Analog Synthesis Strategies

| Modification Type | Position(s) on Scaffold | Synthetic Approach | Purpose | Reference |

|---|---|---|---|---|

| Malonylation | C-7 | Semisynthesis (Acylation) | Generate new antibiotic derivatives | asm.org |

| Succinylation | C-7 | Semisynthesis (Acylation) | Generate new antibiotic derivatives | frontiersin.orgnih.gov |

| Glycosylation | C-7, C-15 | Semisynthesis | Diversify structure, improve properties | researchgate.net |

| Aromatization | C7-C20 region | Total Synthesis of Analog | Explore SAR by replacing diene systems | capes.gov.br |

Targeted Chemical Modifications of Macrolactin Scaffolds

Biomimetic Synthetic Approaches

Biomimetic synthesis seeks to mimic the elegant and efficient strategies that nature uses to construct complex molecules. For macrolactins, this involves drawing inspiration from the polyketide synthase (PKS) pathway responsible for their biosynthesis. nih.govfrontiersin.org In nature, a Type I PKS assembles the linear polyketide chain from simple building blocks, followed by a cyclization event to form the macrolactone. researchgate.net

While a full laboratory-based biomimetic synthesis that perfectly replicates the enzymatic assembly line is exceedingly complex, chemists have adopted key principles from this natural strategy. frontiersin.orgfrontiersin.org These include:

Cascade Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation, mimicking the processivity of PKS modules.

Biomimetic Cyclization: Investigating cyclization precursors that closely resemble the linear polyketide chain just before it is released from the PKS. For example, studies on the DBU-promoted intramolecular transesterification of 3,5-diketo esters to form pyrone structures have been explored, which mimics the cyclization step in polyketide biosynthesis. core.ac.uk

The application of biomimetic synthetic chemicals is seen as a potential route to increase the availability of macrolactins for agricultural and other applications, where large quantities are needed. frontiersin.orgfrontiersin.org By understanding and emulating the natural biosynthetic pathway, chemists can devise more efficient and scalable routes to these valuable compounds.

Analytical Methodologies in Macrolactin Research

Quantification and Purity Assessment

A critical step in the study of any bioactive compound is the ability to accurately quantify its concentration and assess its purity. This is fundamental for standardizing experiments and ensuring the reproducibility of results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds within a mixture. openaccessjournals.combiomedpharmajournal.org It operates by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. biomedpharmajournal.orgresearchgate.net Different components in the sample interact differently with the adsorbent material, causing them to flow at different rates and thus separating them as they exit the column. biomedpharmajournal.orglibretexts.org

In macrolactin research, HPLC is extensively used for both qualitative and quantitative analysis. biomedpharmajournal.orgresearchgate.net For instance, researchers have used HPLC to detect and quantify macrolactins produced by bacterial strains. In one study, a mixture of macrolactins, including macrolactin A and its derivatives, was isolated from the culture of Bacillus amyloliquefaciens NJN-6. HPLC analysis of the purified solution revealed three main peaks, which were identified as macrolactin A, 7-O-malonyl macrolactin A, and 7-O-succinyl macrolactin A, with a total concentration of 38.6 mg/L. nih.gov Similarly, HPLC combined with mass spectrometry (HPLC-DAD-ESI-MS/MS) was used to identify macrolactin A and macrolactin W as the active antimicrobial substances produced by Bacillus amyloliquefaciens strain Cas02. nih.gov The versatility and precision of HPLC make it an indispensable tool for determining the purity of macrolactin samples and quantifying their production in microbial fermentation processes. openaccessjournals.comshimadzu.com

| Parameter | Description | Relevance in Macrolactin Y Research |

| Stationary Phase | The solid adsorbent material packed into the column that separates the sample components. libretexts.org | Typically uses reverse-phase columns (e.g., C18) where the stationary phase is non-polar. |

| Mobile Phase | The liquid solvent that carries the sample through the column. shimadzu.com | Often a gradient mixture of polar (e.g., water, acetonitrile) and non-polar solvents. |

| Detector | A device that measures the components eluting from the column. libretexts.org | UV-Vis detectors are common; Mass Spectrometry (MS) detectors provide structural information. |

| Retention Time | The time it takes for a specific compound to travel through the column to the detector. | Used to identify this compound by comparing it to a known standard. |

| Peak Area | The area under the curve of a compound's peak on the chromatogram. | Proportional to the concentration of the compound, used for quantification. |

Molecular Biology Techniques

Molecular biology techniques are pivotal for exploring the biological origins of this compound. These methods allow scientists to identify the producing organisms and to study the expression of the genes responsible for the biosynthesis of this complex molecule.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. sens.orgthermofisher.com By detecting the amplified product in real-time, qPCR allows for the sensitive and specific measurement of gene expression levels. thermofisher.com When preceded by a reverse transcription step (RT-qPCR), it can quantify messenger RNA (mRNA), providing a snapshot of gene activity within a cell or tissue at a particular moment. thermofisher.comnih.gov

In the context of macrolactin research, qPCR can be used to study the expression of the biosynthetic genes involved in its production. For example, studies have used qPCR to evaluate the abundance of the polyketide synthase (PKS) gene, which is responsible for producing macrolactins. nih.govfrontiersin.org One study investigated how the external application of macrolactins to soil affected the native bacteria that harbor the PKS gene. The results showed that the copy number of the PKS gene was reduced after macrolactin application, suggesting a feedback inhibition mechanism on the producing bacteria. nih.govfrontiersin.org This demonstrates the utility of qPCR in understanding the regulation of macrolactin biosynthesis.

The 16S ribosomal RNA (rRNA) gene is a highly conserved genetic marker in bacteria, containing both conserved and hypervariable regions. americanpharmaceuticalreview.com Sequencing this gene is a standard and powerful method for bacterial identification and classification (phylogeny). americanpharmaceuticalreview.comnih.gov It is particularly useful for identifying isolates that are difficult to characterize using traditional biochemical methods. nih.gov

This technique has been instrumental in identifying the microbial sources of macrolactins. For instance, the macrolactin-producing strain NJN-6 was identified as Bacillus amyloliquefaciens through 16S rRNA sequencing. frontiersin.orgfrontiersin.org Similarly, endophytic bacteria with antimicrobial activity, such as Bacillus velezensis strain AMR25, were identified using 16S rRNA gene sequencing before further genomic analysis confirmed their ability to produce macrolactins. mdpi.com While highly effective for genus-level identification (>90% accuracy), its resolution at the species level can sometimes be limited for closely related species. nih.gov

| Technique | Primary Function | Application in Macrolactin Research | Key Findings |

| qPCR | Measures gene expression levels. thermofisher.comnih.gov | Quantifies the abundance of macrolactin biosynthetic genes (e.g., PKS). frontiersin.org | Revealed that external macrolactin application can reduce the copy number of the PKS gene in soil bacteria. nih.gov |

| 16S rRNA Sequencing | Identifies bacterial species. nih.govnih.gov | Identifies the specific bacterial strains that produce macrolactins. | Identified Bacillus amyloliquefaciens and Bacillus velezensis as macrolactin producers. frontiersin.orgmdpi.com |

Whole-genome sequencing (WGS) provides the complete DNA sequence of an organism's genome. researchgate.net This comprehensive approach allows for an in-depth analysis of an organism's genetic potential, including the identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like macrolactins. nih.govresearchgate.net

WGS has been crucial in elucidating the genetic basis for macrolactin production in various Bacillus species. For example, sequencing the genome of Bacillus velezensis FS26 identified a gene cluster with 100% similarity to the one responsible for macrolactin H synthesis. researchgate.net In another study, the complete genome sequencing of B. velezensis AMR25 revealed ten gene clusters for secondary metabolites, including those for macrolactin, bacillaene, and difficidin. mdpi.com This level of genetic insight is invaluable for understanding how macrolactins are synthesized and for potential bioengineering efforts to create novel macrolactin variants. researchgate.net

16S rRNA Gene Sequencing for Microbial Identification

Omics-Based Approaches

"Omics" refers to a range of high-throughput techniques used for the global analysis of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.com These approaches provide a systems-level view of biological processes and are increasingly applied in natural product research to discover new compounds and understand their function. nih.govrsc.org

In the field of macrolactin research, omics-based strategies are beginning to provide deeper insights. researchgate.net Genomics and metagenomics (the study of genetic material recovered directly from environmental samples) are particularly relevant. mdpi.com For instance, mining the genomes of Bacillus strains has become a standard method to predict their capability to produce macrolactins and other antimicrobial compounds. nih.govmdpi.com A metagenomic study investigated the impact of macrolactin A on soil bacterial communities, showing how this single compound can alter the structure and genetic landscape of a complex microbiome. researchgate.net The integration of multiple omics datasets (multi-omics) holds the potential to further unravel the complex interactions between macrolactin-producing organisms and their environment, accelerating the discovery and development of new bioactive compounds. nih.govfrontiersin.org

Untargeted Metabolomics for Profiling Metabolic Changes

Untargeted metabolomics, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), is a powerful, unbiased approach to comprehensively compare metabolite levels across different experimental conditions. nih.gov This technique is instrumental in discovering novel macrolactin analogues and understanding how their production is regulated.